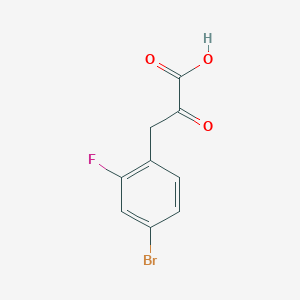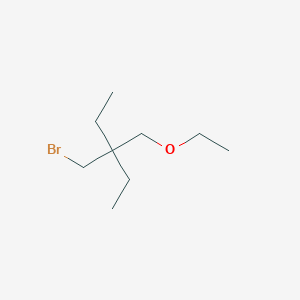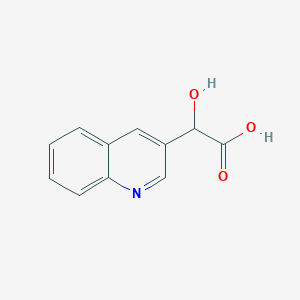
2-Hydroxy-2-(3-quinolyl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(quinolin-3-yl)acetic acid is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities This compound features a quinoline ring system, which is an aromatic nitrogen-containing heterocycle, and a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(quinolin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of quinoline-3-carboxaldehyde with glyoxylic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of 2-hydroxy-2-(quinolin-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, can make the industrial production process more sustainable .
化学反応の分析
Types of Reactions
2-Hydroxy-2-(quinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a dihydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkyl or acyl derivatives of 2-hydroxy-2-(quinolin-3-yl)acetic acid.
科学的研究の応用
2-Hydroxy-2-(quinolin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Quinoline derivatives, including 2-hydroxy-2-(quinolin-3-yl)acetic acid, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-hydroxy-2-(quinolin-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular signaling pathways. The hydroxyacetic acid moiety can also chelate metal ions, affecting metalloprotein functions .
類似化合物との比較
Similar Compounds
2-Hydroxyquinoline: Lacks the acetic acid moiety but shares the quinoline ring system.
Quinoline-3-carboxylic acid: Contains a carboxylic acid group instead of the hydroxyacetic acid moiety.
4-Hydroxyquinoline: Similar structure but with the hydroxy group at the 4-position.
Uniqueness
2-Hydroxy-2-(quinolin-3-yl)acetic acid is unique due to the presence of both the hydroxy and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields of research and industry .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
2-hydroxy-2-quinolin-3-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)8-5-7-3-1-2-4-9(7)12-6-8/h1-6,10,13H,(H,14,15) |
InChIキー |
XUHGIGRGTNBAMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


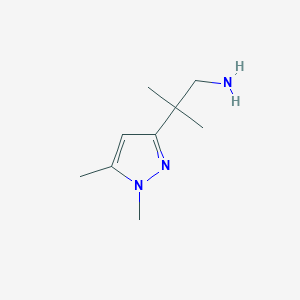

![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)

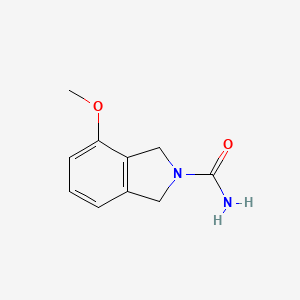
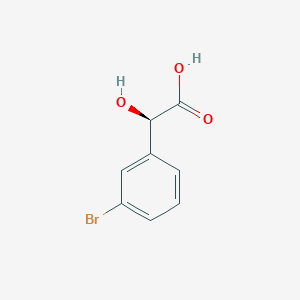

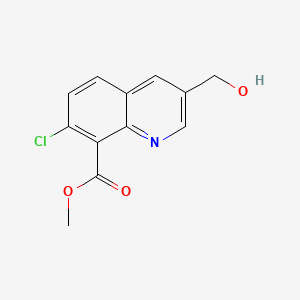
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
